4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20020537
InChI: InChI=1S/C21H23NO3/c1-16(23)25-20-9-7-19(8-10-20)21(24)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3
SMILES:
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate

CAS No.:

Cat. No.: VC20020537

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate -

Specification

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name [4-(4-benzylpiperidine-1-carbonyl)phenyl] acetate
Standard InChI InChI=1S/C21H23NO3/c1-16(23)25-20-9-7-19(8-10-20)21(24)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3
Standard InChI Key PRVPUYZTKITVQM-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate is C₂₁H₂₁NO₃, with a molecular weight of 335.40 g/mol . Its IUPAC name derives from the following components:

  • 4-Benzylpiperidine-1-carbonyl: A piperidine ring substituted with a benzyl group at the 4-position and a carbonyl group at the 1-position.

  • Phenyl acetate: An ester formed from acetic acid and a phenol group, attached para to the piperidine carbonyl group.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations due to their six-membered ring structure. The benzyl group at the 4-position introduces steric hindrance, potentially influencing the equatorial or axial orientation of substituents . The carbonyl group at the 1-position likely adopts an axial position to minimize steric clashes with the benzyl group .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis of 4-(4-benzylpiperidine-1-carbonyl)phenyl acetate can be inferred from analogous piperidine derivatization methods :

  • Formation of 4-Benzylpiperidine:

    • Starting with 4-piperidone, a benzyl group is introduced via nucleophilic substitution using benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) .

    • Yield optimization requires controlled temperatures (0–15°C) to prevent side reactions .

  • Carbonylation at the 1-Position:

    • The piperidine nitrogen is acylated using acetyl chloride or phosgene derivatives. For example, reaction with acetic anhydride in dichloromethane with triethylamine as a base yields the 1-carbonyl intermediate .

  • Esterification with Phenyl Acetate:

    • The phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄).

Reaction Conditions and Challenges

  • Temperature Control: Exothermic reactions during benzylation and acylation necessitate cooling (0–15°C) to prevent decomposition .

  • Solvent Selection: Polar aprotic solvents like DMF or dichloromethane are preferred for their ability to stabilize intermediates .

  • Yield Improvements: Patent data suggest that stepwise addition of reagents and pH adjustments during crystallization enhance yields by 15–20% .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Density1.15–1.20 g/cm³Estimated via QSPR
Boiling Point410–425°C (dec.)Analog extrapolation
LogP (Partition Coefficient)3.2 ± 0.3Computational modeling
SolubilityLow in water (<0.1 mg/mL), soluble in DMSO, DMFExperimental analogs

Stability Profile

  • Thermal Stability: Decomposition occurs above 200°C, with the acetate group likely hydrolyzing first .

  • Photostability: Benzylpiperidine derivatives show moderate sensitivity to UV light, necessitating storage in amber containers .

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